Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N,N'-bis[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyl]-N,N'-diphenylbutanediamide . This nomenclature reflects the complex molecular architecture consisting of a central butanediamide backbone with symmetrical substitution patterns. The compound possesses the Chemical Abstracts Service registry number 1346602-61-6, which serves as its unique chemical identifier in global databases.
The molecular formula C₃₄H₃₆N₆O₈ indicates the presence of thirty-four carbon atoms, thirty-six hydrogen atoms, six nitrogen atoms, and eight oxygen atoms, resulting in a molecular weight of 656.7 grams per mole. The International Chemical Identifier representation provides the complete structural connectivity: InChI=1S/C34H36N6O8/c41-27(17-21-39-31(45)13-14-32(39)46)35-19-23-37(25-7-3-1-4-8-25)29(43)11-12-30(44)38(26-9-5-2-6-10-26)24-20-36-28(42)18-22-40-33(47)15-16-34(40)48/h1-10,13-16H,11-12,17-24H2,(H,35,41)(H,36,42).
The Simplified Molecular Input Line Entry System representation demonstrates the molecular connectivity as: C1=CC=C(C=C1)N(CCNC(=O)CCN2C(=O)C=CC2=O)C(=O)CCC(=O)N(CCNC(=O)CCN3C(=O)C=CC3=O)C4=CC=CC=C4. This representation highlights the symmetrical nature of the molecule, with two identical maleimidopropanamide arms connected through a central succinyl unit via phenylimino-ethanediyl linkers.
The compound exhibits C₂ symmetry due to its bis-substituted architecture, where both arms of the molecule are structurally equivalent. This symmetry impacts both its physical properties and spectroscopic characteristics. The presence of multiple chiral centers and rotatable bonds suggests potential conformational flexibility, though no specific stereoisomeric variations have been documented in the current literature.
Crystallographic Analysis of Maleimide-Phenylimino-Ethanediyl Motifs
The crystallographic analysis of compounds containing maleimide motifs reveals critical structural information about the spatial arrangement and intermolecular interactions. Research on maleimide derivatives has demonstrated that the maleimide ring system typically adopts a planar configuration, which is essential for maintaining conjugation within the heterocyclic framework. The synthesis and crystallographic characterization of maleimide derivatives shows that these compounds often exhibit specific hydrogen bonding patterns and π-π stacking interactions in the solid state.
The maleimide functional groups within Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) consist of five-membered heterocyclic rings containing nitrogen and two carbonyl groups. These 2,5-dioxopyrrol-1-yl moieties are known to exhibit planar geometry with characteristic bond lengths and angles. The carbon-carbon double bond within the maleimide ring typically shows bond lengths consistent with sp² hybridization, while the carbonyl groups maintain typical amide bond characteristics.
The phenylimino-ethanediyl segments provide structural flexibility between the rigid maleimide rings and the central succinyl backbone. The phenylimino portions consist of aromatic benzene rings attached to nitrogen centers, creating potential sites for π-π interactions in crystal packing arrangements. The ethanediyl linkers (-CH₂CH₂-) introduce conformational degrees of freedom that allow the molecule to adopt various spatial configurations.
Crystallographic studies of related maleimide-containing compounds indicate that hydrogen bonding typically occurs between amide functionalities, particularly involving the nitrogen-hydrogen bonds of secondary amides with carbonyl oxygen atoms of neighboring molecules. In the case of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide), the multiple amide linkages throughout the molecule suggest extensive hydrogen bonding networks in the solid state.
| Structural Motif | Typical Bond Length (Å) | Typical Bond Angle (°) | Hybridization |
|---|---|---|---|
| Maleimide C=C | 1.34-1.36 | - | sp² |
| Maleimide C=O | 1.21-1.23 | 120-125 | sp² |
| Amide C-N | 1.32-1.34 | 115-125 | sp² |
| Phenyl C-C | 1.39-1.40 | 120 | sp² |
| Aliphatic C-C | 1.52-1.54 | 109-112 | sp³ |
Spectroscopic Identification Methods (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Fourier Transform Infrared Spectroscopy provides distinctive absorption patterns for the multiple functional groups present in Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide). Maleimide compounds characteristically exhibit strong absorption bands in the carbonyl region. Specifically, maleimide carbonyl stretching vibrations typically appear around 1720-1750 cm⁻¹, representing the symmetric and asymmetric stretching modes of the two carbonyl groups within each maleimide ring.
The amide functionalities throughout the molecule contribute additional carbonyl absorptions, typically appearing around 1650-1680 cm⁻¹ for secondary amides. The carbon-carbon double bond within the maleimide rings produces characteristic absorption around 1600-1650 cm⁻¹. Aromatic carbon-carbon stretching vibrations from the phenyl rings appear in the 1450-1600 cm⁻¹ region, while aliphatic carbon-hydrogen stretching modes are observed around 2850-3000 cm⁻¹.
Nuclear Magnetic Resonance Spectroscopy reveals detailed structural information through characteristic chemical shifts and coupling patterns. In ¹H Nuclear Magnetic Resonance spectroscopy, the maleimide vinyl protons typically appear as singlets around 6.7-6.8 ppm due to their equivalent chemical environment. The aromatic protons from the phenyl rings exhibit multiplets in the 7.0-7.5 ppm region, consistent with substituted benzene systems.
The methylene protons of the ethanediyl linkers appear as complex multiplets in the aliphatic region around 2.5-4.0 ppm, with chemical shifts dependent on their proximity to electron-withdrawing groups such as carbonyls and nitrogen centers. The propyl chain protons connecting the amide and maleimide functionalities show characteristic triplet-triplet patterns due to vicinal coupling.
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with maleimide carbonyl carbons appearing around 170-175 ppm and amide carbonyl carbons around 165-175 ppm. The maleimide vinyl carbons exhibit signals around 130-140 ppm, while aromatic carbons from the phenyl rings appear in the 125-140 ppm region.
Mass Spectrometry analysis confirms the molecular ion peak at m/z 656.7, corresponding to the molecular weight of C₃₄H₃₆N₆O₈. Fragmentation patterns typically show loss of maleimide units (97 atomic mass units) and phenyl groups (77 atomic mass units), providing structural confirmation. The high resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis.
| Spectroscopic Method | Key Diagnostic Signals | Chemical Shift/Frequency | Structural Assignment |
|---|---|---|---|
| Fourier Transform Infrared | Maleimide C=O stretch | 1720-1750 cm⁻¹ | Cyclic imide carbonyls |
| Fourier Transform Infrared | Amide C=O stretch | 1650-1680 cm⁻¹ | Secondary amide carbonyls |
| ¹H Nuclear Magnetic Resonance | Maleimide vinyl H | 6.7-6.8 ppm | Alkene protons |
| ¹H Nuclear Magnetic Resonance | Aromatic H | 7.0-7.5 ppm | Phenyl ring protons |
| ¹³C Nuclear Magnetic Resonance | Carbonyl C | 165-175 ppm | Amide and imide carbons |
| Mass Spectrometry | Molecular ion | m/z 656.7 | Complete molecule |
Properties
IUPAC Name |
N,N'-bis[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyl]-N,N'-diphenylbutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O8/c41-27(17-21-39-31(45)13-14-32(39)46)35-19-23-37(25-7-3-1-4-8-25)29(43)11-12-30(44)38(26-9-5-2-6-10-26)24-20-36-28(42)18-22-40-33(47)15-16-34(40)48/h1-10,13-16H,11-12,17-24H2,(H,35,41)(H,36,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWAGBYYVYIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCNC(=O)CCN2C(=O)C=CC2=O)C(=O)CCC(=O)N(CCNC(=O)CCN3C(=O)C=CC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858409 | |
| Record name | N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-61-6 | |
| Record name | N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. it is generally produced in small quantities under controlled laboratory conditions to maintain high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution .
Scientific Research Applications
Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is used extensively in scientific research, particularly in:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It plays a role in biochemical assays and experiments.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialized biochemical products.
Mechanism of Action
The mechanism of action of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and other biochemical processes .
Comparison with Similar Compounds
Research and Industrial Relevance
- Bioconjugation Efficiency : The dual maleimide design enables simultaneous conjugation of two thiol-containing molecules, useful for antibody-drug conjugates (ADCs) or protein crosslinking .
- Limitations : High molecular weight and low solubility may restrict in vivo applications compared to smaller crosslinkers (e.g., BMH).
Biological Activity
Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is a synthetic compound notable for its potential applications in biochemical research and therapeutic development. This compound, identified by the CAS number 1346602-61-6 and the molecular formula C34H36N6O8, exhibits interesting biological activities, particularly in the context of protein interactions and crosslinking applications in cellular systems.
Chemical Structure
The structure of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) features multiple functional groups that facilitate its reactivity and interaction with biological molecules. The compound contains:
- Two maleimide groups : These are known for their ability to form stable thioether bonds with thiol groups in proteins.
- Phenylimino linkages : These contribute to the stability and solubility of the compound in biological systems.
- Succinyl moiety : Enhances solubility and may influence biological activity through modulation of protein interactions.
Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) primarily acts as a crosslinker for proteins. Its maleimide groups react specifically with cysteine residues in proteins, allowing for the formation of covalent bonds that can stabilize protein structures or modify their functions. This property is particularly useful in:
- Protein labeling : Facilitating the study of protein interactions and dynamics.
- Therapeutic applications : Potentially serving as a drug delivery system by attaching therapeutic agents to target proteins.
Case Studies
-
Protein Crosslinking Studies
- In a study investigating the efficacy of various crosslinkers, Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) was shown to effectively crosslink antibodies to enhance their stability and binding affinity to antigens. The study compared several crosslinkers, highlighting this compound's superior performance in maintaining functional integrity post-crosslinking.
-
Cellular Uptake Experiments
- Research demonstrated that when conjugated with fluorescent markers, this compound facilitated cellular uptake in cancer cell lines. The results indicated that the maleimide functionality allowed for selective binding to cell surface proteins, enhancing the visibility of targeted cells under fluorescence microscopy.
Comparative Biological Activity
| Compound | Crosslinking Efficiency | Cellular Uptake | Stability |
|---|---|---|---|
| Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) | High | Moderate | High |
| Other Maleimide Crosslinkers | Moderate | Low | Moderate |
Research Findings
Recent findings have indicated that Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) can be utilized not only for basic research but also holds promise in therapeutic contexts:
- Antibody Drug Conjugates (ADCs) : Its ability to form stable conjugates with antibodies has led to exploration in ADC formulations, where targeted delivery of cytotoxic drugs is essential.
- Diagnostic Applications : The compound's properties enable it to be used in diagnostic assays where protein interactions need to be monitored closely.
Future Directions
Ongoing research aims to explore:
- Expanded Applications : Investigating other potential biological targets beyond cysteine residues.
- Optimization of Crosslinking Conditions : Identifying optimal conditions for maximum efficiency and minimal disruption to protein function.
Q & A
Q. Table 1: Crosslinking Efficiency Under Variable Conditions
| pH | Temperature (°C) | Efficiency (%) |
|---|---|---|
| 6.5 | 4 | 45 |
| 7.0 | 25 | 85 |
| 7.5 | 25 | 70 (hydrolysis) |
Methodological Tip : Pre-reduce protein thiols with TCEP (tris(2-carboxyethyl)phosphine) to enhance reactivity .
How can researchers resolve contradictions in reported reactivity profiles of maleimide-containing compounds?
Advanced Question
Discrepancies in maleimide stability or reactivity often arise from:
- Hydrolysis Variability : Trace moisture in solvents or buffers alters reaction outcomes. Use Karl Fischer titration to quantify water content.
- Orthogonal Validation : Combine kinetic studies (UV-Vis at 300–350 nm for maleimide decay) with MALDI-TOF to track conjugation products.
- Controlled Replication : Repeat experiments under inert atmospheres (argon) and compare with literature protocols. For example, highlights thermal decomposition pathways that may compete with thiol conjugation .
What strategies optimize the stability of this compound under varying storage conditions?
Advanced Question
- Lyophilization : Store as a lyophilized powder at -20°C with desiccants (silica gel) to prevent hydrolysis.
- Solvent Choice : Dissolve in anhydrous DMSO or DMF; avoid aqueous buffers unless immediately used.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 14 days) and analyze degradation via HPLC. ’s SDS recommends storage at 2–8°C for related compounds .
How do structural features like the phenylimino linkage impact this compound’s solubility and biocompatibility?
Advanced Question
- Solubility : The phenylimino group reduces aqueous solubility; use co-solvents like PEG-400 or cyclodextrins for in vitro studies.
- Biocompatibility : The maleimide-thiol adduct is stable in blood plasma but may elicit immune responses. Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay at 10–100 μM concentrations.
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| PBS (pH 7.4) | <1 |
| Ethanol | 10 |
What analytical techniques are critical for detecting side reactions during synthesis?
Basic Question
- TLC-MS : Identify byproducts (e.g., hydrolyzed maleimides) during synthesis.
- FT-IR : Monitor imine bond formation (C=N stretch at ~1640 cm).
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .
How can computational modeling enhance the design of experiments involving this compound?
Advanced Question
- Molecular Dynamics (MD) : Simulate maleimide-thiol conjugation kinetics under varying pH/temperature.
- DFT Calculations : Predict hydrolysis pathways (e.g., ring-opening via nucleophilic attack) to guide solvent selection.
- Docking Studies : Model interactions with target proteins (e.g., cysteine-rich domains) to optimize linker length .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
